acetic acid;(2R)-2-bromobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(2R)-2-bromobutan-1-ol is a compound that combines the properties of acetic acid and (2R)-2-bromobutan-1-ol. (2R)-2-bromobutan-1-ol is an organic compound that contains a bromine atom and a hydroxyl group attached to a butane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-2-bromobutan-1-ol can be achieved through several methods. One common method involves the reaction of (2R)-2-bromobutan-1-ol with acetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of acetic acid involves the oxidation of ethanol, acetaldehyde, or butane and butene . The production of (2R)-2-bromobutan-1-ol can be achieved through the bromination of butan-1-ol using bromine or hydrobromic acid. The combination of these two compounds can be carried out in a controlled environment to produce this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(2R)-2-bromobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in (2R)-2-bromobutan-1-ol can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia .
Major Products
The major products formed from these reactions include butanone, butanol, and various substituted butanols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(2R)-2-bromobutan-1-ol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of acetic acid;(2R)-2-bromobutan-1-ol involves the interaction of its functional groups with specific molecular targets. The acetic acid component can act as an antimicrobial agent by disrupting the cell membrane of bacteria and fungi . The (2R)-2-bromobutan-1-ol component can interact with enzymes and proteins, potentially inhibiting their activity and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to acetic acid;(2R)-2-bromobutan-1-ol include:
Acetic acid: A simple carboxylic acid with various industrial applications.
Butan-1-ol: An alcohol used as a solvent and in the production of other chemicals.
2-Bromobutane: A brominated alkane used in organic synthesis.
Uniqueness
This compound is unique due to the combination of acetic acid and (2R)-2-bromobutan-1-ol, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications in different fields, making it a versatile compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
70379-73-6 |
---|---|
Molekularformel |
C6H13BrO3 |
Molekulargewicht |
213.07 g/mol |
IUPAC-Name |
acetic acid;(2R)-2-bromobutan-1-ol |
InChI |
InChI=1S/C4H9BrO.C2H4O2/c1-2-4(5)3-6;1-2(3)4/h4,6H,2-3H2,1H3;1H3,(H,3,4)/t4-;/m1./s1 |
InChI-Schlüssel |
UYPMEQXKGWFRQB-PGMHMLKASA-N |
Isomerische SMILES |
CC[C@H](CO)Br.CC(=O)O |
Kanonische SMILES |
CCC(CO)Br.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.